N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H17N3O2S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds derived from the thieno[2,3-d]pyrimidine scaffold have demonstrated significant antimicrobial activity. For instance, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were synthesized and showed higher activity against strains of Proteus vulgaris and Pseudomonas aeruginosa compared to standard drugs like streptomycin and metronidazole. The most active compound in this series moderately inhibited the growth of all tested microbial strains, including Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015). Similarly, other thienopyrimidine derivatives have been prepared and tested as antimicrobial agents, demonstrating remarkable activity towards fungi and bacteria (Tolba et al., 2018).
Anti-Inflammatory Applications
The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives are also of significant interest. While specific studies on N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide may not be available, related compounds have shown promising results. For example, the synthesis of new thienopyrimidine derivatives was guided by their potential as anti-inflammatory agents, and these compounds exhibited notable efficacy in this regard (Tolba et al., 2018).
Synthetic Applications and Biological Activity
The synthesis of these compounds often involves novel methodologies that contribute to the broader field of organic chemistry and medicinal chemistry. For example, the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes highlights an environmentally benign approach to generating bioactive compounds (Mastalir et al., 2016). This innovative synthetic strategy may have implications for the development of new drugs and materials.
Mechanism of Action
Target of Action
The compound, also known as N-(diphenylmethyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, is a pyridopyrimidine derivative . Pyridopyrimidines have been shown to be of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Mode of Action
The compound interacts with its targets, primarily kinases, by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to inhibit the activity of these kinases, leading to a disruption in the signaling pathways they are involved in .
Biochemical Pathways
The affected pathways are primarily those involving the targeted kinases. These pathways are often oncogenic, meaning they are involved in the development and progression of cancer . By inhibiting these kinases, the compound can disrupt these pathways and potentially halt the progression of the disease .
Result of Action
The primary result of the compound’s action is the inhibition of kinase activity, which can disrupt oncogenic signaling pathways . This can lead to a halt in the progression of diseases such as cancer . The specific molecular and cellular effects would depend on the particular kinases that the compound targets and the role of these kinases in cellular function.
Properties
IUPAC Name |
N-benzhydryl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c28-22(26-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)19-15-18-23(30-19)25-20-13-7-8-14-27(20)24(18)29/h1-15,21H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJSAPYOMDYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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